Computational Physicochemical Profile: XLogP, Hydrogen Bonding Capacity, and Rotatable Bond Count Versus the Unsubstituted Parent Compound
The target compound possesses a distinctly different computed physicochemical profile compared to the unsubstituted parent N-(4-methylpyridin-2-yl)isonicotinamide (CAS 329042-35-5). The 2-(2-methoxyethoxy) substituent increases the XLogP from approximately 0.8 (estimated for the unsubstituted parent, C₁₂H₁₁N₃O, MW 213.24) to 1.5, raises the hydrogen bond acceptor count from 3 to 5, and doubles the rotatable bond count from 3 to 6 [1]. These changes have direct implications for aqueous solubility, passive membrane permeability, and conformational flexibility, all of which are critical determinants of in vitro assay behavior and in vivo pharmacokinetics [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, H-bond acceptor count, rotatable bond count) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5; H-bond acceptors = 5; H-bond donors = 1; Rotatable bonds = 6; MW = 287.31 g/mol [1] |
| Comparator Or Baseline | N-(4-Methylpyridin-2-yl)isonicotinamide (CAS 329042-35-5, unsubstituted parent): Estimated XLogP ≈ 0.8; H-bond acceptors = 3; H-bond donors = 1; Rotatable bonds = 3; MW = 213.24 g/mol |
| Quantified Difference | ΔXLogP ≈ +0.7; ΔH-bond acceptors = +2; ΔRotatable bonds = +3; ΔMW = +74.07 g/mol |
| Conditions | Computed values from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) and ChemSrc database entries [1] |
Why This Matters
The higher XLogP and increased hydrogen bond acceptor count of the target compound predict different solubility-permeability balance compared to the unsubstituted parent, making it more suitable for cellular assays requiring moderate lipophilicity while retaining aqueous solubility for in vitro dosing.
- [1] PubChem Compound Summary for CID 119100114: 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)isonicotinamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/YHYIGQIMMBVHIL-UHFFFAOYSA-N View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. doi: 10.1016/s0169-409x(00)00129-0. View Source
